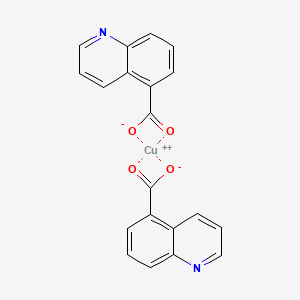
Cu(QcQc)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cu(QcQc) is a coordination compound where copper is complexed with two Qc ligands. This compound is known for its stability and unique properties, making it a subject of interest in various scientific fields. The Qc ligand is a β-diketone, which forms a six-membered chelate ring with the copper ion, providing stability to the complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cu(QcQc) can be synthesized through a reaction between copper(II) salts and Qc ligands in an appropriate solvent. The reaction typically involves dissolving copper(II) chloride or copper(II) sulfate in a solvent like ethanol or water, followed by the addition of the Qc ligand. The mixture is then heated under reflux conditions to facilitate the formation of the Cu(QcQc) complex. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of Cu(QcQc) involves similar principles but on a larger scale. The process may include the use of continuous reactors and automated systems to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The industrial process also includes steps for the recovery and recycling of solvents and unreacted starting materials to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Cu(QcQc) undergoes various chemical reactions, including:
Oxidation: Cu(QcQc) can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes or even metallic copper.
Substitution: The Qc ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride or ascorbic acid are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield Cu(III) complexes, while reduction can produce Cu(I) complexes or metallic copper. Substitution reactions result in new coordination complexes with different ligands .
Scientific Research Applications
Cu(QcQc) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.
Biology: Cu(QcQc) complexes are studied for their potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing into the use of Cu(QcQc) in drug delivery systems and imaging agents.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials .
Mechanism of Action
The mechanism by which Cu(QcQc) exerts its effects involves its ability to participate in redox reactions and form stable complexes with various substrates. The copper ion in Cu(QcQc) can cycle between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and biological activity. The Qc ligands stabilize the copper ion and modulate its reactivity .
Comparison with Similar Compounds
Cu(QcQc) can be compared with other metal acetylacetonate complexes, such as:
Copper(II) acetylacetonate: Similar in structure but with different ligands.
Nickel(II) acetylacetonate: Similar coordination environment but different metal center.
Palladium(II) acetylacetonate: Used in similar catalytic applications but with different reactivity profiles .
These comparisons highlight the unique properties of Cu(QcQc), such as its stability, redox activity, and versatility in various applications.
Properties
Molecular Formula |
C20H12CuN2O4 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
copper;quinoline-5-carboxylate |
InChI |
InChI=1S/2C10H7NO2.Cu/c2*12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h2*1-6H,(H,12,13);/q;;+2/p-2 |
InChI Key |
OFMZCPYTDMNXCM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=O)[O-].C1=CC(=C2C=CC=NC2=C1)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















